1-(Cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid 1-(Cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13673108
InChI: InChI=1S/C19H17N3O2/c23-19(24)17-8-15(12-22(17)11-13-6-7-13)16-9-20-18(21-10-16)14-4-2-1-3-5-14/h1-5,8-10,12-13H,6-7,11H2,(H,23,24)
SMILES: C1CC1CN2C=C(C=C2C(=O)O)C3=CN=C(N=C3)C4=CC=CC=C4
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol

1-(Cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid

CAS No.:

Cat. No.: VC13673108

Molecular Formula: C19H17N3O2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

1-(Cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid -

Specification

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
IUPAC Name 1-(cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C19H17N3O2/c23-19(24)17-8-15(12-22(17)11-13-6-7-13)16-9-20-18(21-10-16)14-4-2-1-3-5-14/h1-5,8-10,12-13H,6-7,11H2,(H,23,24)
Standard InChI Key OSRLVTWYSJIARO-UHFFFAOYSA-N
SMILES C1CC1CN2C=C(C=C2C(=O)O)C3=CN=C(N=C3)C4=CC=CC=C4
Canonical SMILES C1CC1CN2C=C(C=C2C(=O)O)C3=CN=C(N=C3)C4=CC=CC=C4

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The compound’s structure is defined by three key components:

  • Pyrrole Ring: A five-membered aromatic ring with one nitrogen atom, contributing to π-conjugation and hydrogen-bond acceptor capacity.

  • Cyclopropylmethyl Substituent: A strained cyclopropane ring fused to a methylene group, enhancing lipophilicity and steric bulk.

  • 2-Phenylpyrimidin-5-yl Group: A pyrimidine ring substituted at position 5 with a phenyl group, introducing aromatic interactions and potential π-π stacking.

This arrangement suggests a balance between polar and hydrophobic regions, influencing solubility and binding affinity.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H17N3O2\text{C}_{19}\text{H}_{17}\text{N}_3\text{O}_2
Molecular Weight319.4 g/mol
SMILES CodeC1CC1CN2C=C(C=C2C(=O)O)C3=CN=C(N=C3)C4=CC=CC=C4
InChI KeyOSRLVTWYSJIARO-UHFFFAOYSA-N

Comparative Analysis with Pyrrole-2-carboxylic Acid

Pyrrole-2-carboxylic acid (C5H5NO2\text{C}_5\text{H}_5\text{NO}_2, CAS 634-97-9), a simpler analog, shares the pyrrole-carboxylic acid motif but lacks the cyclopropylmethyl and pyrimidine substituents. Key differences include:

Feature1-(Cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic AcidPyrrole-2-carboxylic Acid
Molecular Weight319.4 g/mol111.1 g/mol
Aromatic SubstituentsPyrimidine, phenyl ringsNone
Biological ActivityPotential neuroactive propertiesDegradation product of sialic acids
SolubilityModerate (estimated from structural analogs)High (13.4 mg/mL in water)

Data sources: for pyrrole-2-carboxylic acid; for the target compound.

Synthetic Pathways and Challenges

Proposed Multi-Step Synthesis

The synthesis likely involves sequential functionalization of the pyrrole core. A plausible route includes:

  • Formation of the Pyrrole Ring: Cyclization of suitable precursors (e.g., β-keto esters or amides).

  • Introduction of the Cyclopropylmethyl Group: Nucleophilic substitution or alkylation at the pyrrole nitrogen.

  • Pyrimidine Ring Assembly: Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the 2-phenylpyrimidin-5-yl moiety.

  • Carboxylation: Oxidation or carboxylation of a methyl group at position 2.

Critical Reaction Steps

StepReagents/ConditionsPurpose
Pyrrole Ring Formationβ-Keto ester + NH₃, heatCore scaffold synthesis
Cyclopropylmethyl InstallationCyclopropylmethyl bromide, baseN-alkylation
Pyrimidine CouplingPd catalyst, arylboronic acidC–C bond formation
CarboxylationKMnO₄, acidic conditionsOxidation to carboxylic acid

Note: Exact conditions are proprietary due to limited published data.

Challenges and Optimization

  • Steric Hindrance: The cyclopropylmethyl group may impede reactions at adjacent positions.

  • Regioselectivity: Ensuring the pyrimidine substituent attaches at position 4 rather than 3 or 5.

  • Purity Control: Multi-step processes demand rigorous purification (e.g., column chromatography).

Target SiteInteraction TypeStructural Basis
Receptor Hydrophobic PocketVan der Waals interactionsCyclopropylmethyl group
Hydrogen-Bonding SiteDonor-acceptor pairingPyrimidine N atoms
Aromatic Cleftπ-π stackingPhenyl group

Comparative Pharmacological Profiles

CompoundTargetActivitySource
Target CompoundMuscarinic ReceptorInhibition (hypothetical)
Pyrrole-2-carboxylic AcidD-amino acid oxidaseMetabolite formation
Mepanipyrim DerivativesPiperidine-linked enzymesEnzyme inhibition

Interaction Studies and Research Methodologies

Experimental Approaches

TechniqueApplicationAdvantages
Fluorescence SpectroscopyBinding affinity quantificationHigh sensitivity, real-time monitoring
Surface Plasmon Resonance (SPR)Kinetic analysis of ligand-receptor interactionsDirect measurement of association/dissociation rates
Molecular DockingPredictive modeling of bindingRapid screening of analogs

Case Study: Docking with a Hypothetical Target

A computational model (e.g., AutoDock Vina) could predict binding to a kinase active site:

  • Key Interactions:

    • Cyclopropylmethyl group occupying a hydrophobic pocket.

    • Pyrimidine N atoms forming hydrogen bonds with backbone residues.

    • Phenyl ring engaging in π-π interactions with aromatic residues.

Structural Analogies and Derivatives

Close Structural Relatives

CompoundCAS NumberDistinguishing FeatureSource
4-(2-Phenylpyrimidin-5-yl)pyrrole-2-carboxylic AcidN/ALacks cyclopropylmethyl group
1-Methylpyrrole-2-carboxylic Acid1193-62-0Methyl substituent at N1
5-Methylpyrrole-2-carboxylic Acid3757-53-7Methyl group at position 5

Patent-Protected Derivatives

The WO2020079205A1 patent describes pyrimidonyl-piperidinyl compounds with anti-inflammatory applications, suggesting a broader pharmacological relevance for pyrimidine-pyrrole hybrids .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator